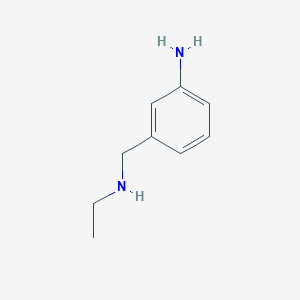

3-((Ethylamino)methyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(ethylaminomethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRZCCDNVNLMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 Ethylamino Methyl Aniline

Established Synthetic Routes to 3-((Ethylamino)methyl)aniline and its Structural Analogs

Traditional methods for synthesizing N-substituted and aminomethylated anilines provide a foundational understanding of the preparation of this compound. These routes often involve direct modifications of the aniline (B41778) core or the introduction of the aminomethyl group through well-known reactions.

Alkylation Reactions in the Synthesis of N-Substituted Aniline Derivatives

Alkylation of anilines is a fundamental method for introducing alkyl groups onto the nitrogen atom. Direct alkylation of anilines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com However, more controlled methods have been developed. For instance, the reaction of aniline with alcohols, such as methanol (B129727), in the presence of specific catalysts can yield N-alkylated anilines. google.com A patent describes a method for producing N-methylaniline by reacting aniline with methanol using a copper or a chromium-based catalyst. google.com

Another approach involves the use of organic carbonates as alkylating agents in the presence of aluminosilicate (B74896) catalysts for the selective synthesis of mono-N-substituted anilines. google.com The N-alkylation of anilines using alcohols represents a sustainable catalytic process, producing water as the only by-product. rsc.org Recent advancements have focused on using cost-effective heterogeneous base metal catalysts for these transformations. rsc.org

| Reactants | Catalyst/Reagent | Product | Reference |

| Aniline, Methanol | Copper or Chromium-based catalyst | N-Methylaniline | google.com |

| Aniline, Organic Carbonates | Aluminosilicate catalysts | Mono-N-substituted anilines | google.com |

| Aniline, Benzyl alcohol | Ni(30)/O-clay catalyst | Benzylideneaniline (B1666777) | researchgate.net |

| Aniline, Alcohols | Cobalt-based MOF catalyst | N-Alkylated anilines | rsc.org |

Reductive Amination Strategies for the Formation of Alkylamino-Substituted Anilines

Reductive amination is a highly effective one-pot reaction for synthesizing amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. arkat-usa.org This method is particularly useful for preparing compounds like this compound. The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is the ability to control the degree of alkylation, avoiding the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org For the synthesis of dialkylaminomethyl anilines, a one-step reductive amination of the corresponding nitrobenzaldehyde followed by the reduction of the nitro group has been reported. arkat-usa.org Specifically, 3-nitrobenzaldehyde (B41214) can be reacted with a secondary amine in the presence of a reducing agent to simultaneously form the aminomethyl group and reduce the nitro group to an amine. arkat-usa.org

A study demonstrated the one-pot reductive mono-N-alkylation of anilines and nitroarenes using various aldehydes with a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. researchgate.net This method proved to be smooth and selective, yielding excellent results at room temperature. researchgate.net

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product Type | Reference |

| Aldehyde/Ketone | Ammonia/Primary/Secondary Amine | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Primary, Secondary, or Tertiary Amine | masterorganicchemistry.comorganic-chemistry.org |

| 3-Nitrobenzaldehyde | Secondary Amine | Not specified | Dialkylaminomethyl aniline | arkat-usa.org |

| Aldehydes | Aniline/Nitroarene | Pd/C, Ammonium formate | Mono-N-alkylated aniline | researchgate.net |

Multicomponent Reactions Incorporating Aniline Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.com These reactions are advantageous due to their high convergence, atom economy, and reduction of waste. nih.gov

Several MCRs, such as the Ugi, Passerini, and Biginelli reactions, are well-established in organic synthesis. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are applied to synthesize structurally related aniline derivatives. For example, a pseudo-four component click process has been used for the N-benzylation of 1,2,3-triazoles derived from aniline. nih.gov Another example is the Hantzsch synthesis derivative, where an aniline replaces ammonium acetate (B1210297) as the nitrogen source to produce N-aryl-4-aryldihydropyridines. bohrium.com Gold-catalyzed three-component reactions of anilines with aryl alkynes have also been developed for the synthesis of substituted quinolines. researchgate.net

Advanced Synthetic Approaches Towards this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of aminomethyl anilines, often employing catalytic systems to achieve high selectivity and yield under mild conditions.

Catalytic Methods in the Formation of Aminomethyl Anilines

Catalytic methods play a pivotal role in the synthesis of complex amines. These approaches often provide superior control over reactivity and selectivity compared to stoichiometric methods.

Transition metal catalysis has revolutionized the synthesis of amines, including aniline derivatives. acs.org These methods include hydroamination, C-H functionalization, and photoredox catalysis. acs.org

Palladium-catalyzed reactions are particularly prominent. For instance, the hydroamination of alkenes with anilines can be achieved using palladium catalysts, although this often requires specific ligand systems to achieve high enantioselectivity. acs.org Another powerful technique is the transition metal-catalyzed reaction of metal amides with aromatic compounds containing an activated substituent. google.com This allows for the preparation of a wide range of N-substituted arylamines under mild conditions. google.com

Ruthenium-based catalysts have also been shown to be effective for the reductive amination of aldehydes with anilines, demonstrating high chemoselectivity and tolerance for various functional groups. organic-chemistry.org Furthermore, cobalt-based catalysts supported on metal-organic frameworks (MOFs) have been developed for the N-alkylation of anilines with alcohols, offering an efficient and sustainable option. rsc.org

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| [Pd(π-allyl)Cl]₂ / DACH–naphthyl Trost ligand | Hydroamination | Alkenes, Anilines | Allylic amines | acs.org |

| Metal amide / Transition metal catalyst | Aromatic amination | Metal amides, Aromatic compounds | N-substituted arylamines | google.com |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Reductive amination | Aldehydes, Anilines | Secondary and tertiary amines | organic-chemistry.org |

| Cobalt-based MOF | N-alkylation | Alcohols, Anilines | N-alkylated anilines | rsc.org |

Organocatalytic Systems for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and organocatalysis has emerged as a powerful, metal-free tool for these transformations. researchgate.net These methods offer a sustainable alternative to traditional metal-catalyzed reactions, often avoiding metal contamination in the final products. researchgate.net For the synthesis of this compound, organocatalysts could be employed in key steps such as the reductive amination pathway.

Organocatalyzed C-N bond-forming reactions provide a versatile route for the synthesis of amines and their derivatives. researchgate.net Various organocatalysts, including those based on chiral phosphoric acids, amines, and thioureas, have been developed to facilitate these reactions with high efficiency and stereoselectivity where applicable. rsc.orgresearchgate.net For instance, in a reaction analogous to the synthesis of the target molecule, chiral phosphoric acids have catalyzed the enantioselective synthesis of triarylmethanes bearing an amino acid moiety, demonstrating the precise control achievable with organocatalysis. rsc.org Similarly, bifunctional catalysts combining a hydrogen-bond donor (like thiourea) and a basic amine site can activate both the electrophile and the nucleophile, promoting reactions like the Mannich reaction or conjugate additions, which are fundamental C-N bond-forming strategies. researchgate.net

A potential organocatalytic route to this compound could involve the reaction of 3-aminobenzaldehyde (B158843) with ethylamine (B1201723) to form an intermediate imine, which is then reduced. Organocatalysts can facilitate the initial condensation and/or the subsequent reduction step.

| Catalyst Type | Reaction Example | Application to Target Synthesis | Reference |

| Phosphoric Acid | Enantioselective Friedel-Crafts alkylation of indoles with enamides. | Catalyzing the reaction between an aniline precursor and an electrophile. | rsc.org |

| Amine-Thiourea | Asymmetric Mannich reaction of aldehydes, anilines, and ketones. | Promoting the condensation of 3-aminobenzaldehyde and ethylamine. | researchgate.net |

| Quinidine-derived | Asymmetric allylic alkylation of sulfoximines. | Guiding selective alkylation on the nitrogen atom. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly integral to the development of synthetic routes in the chemical industry, aiming to reduce waste, conserve energy, and eliminate the use of hazardous substances. innovareacademics.inacs.org The synthesis of this compound can be designed to align with these principles through several key strategies.

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. acs.org Performing reactions in solvent-free conditions or in water are highly attractive alternatives. innovareacademics.in

Solvent-free reactions, often facilitated by grinding or simply mixing neat reactants, can lead to increased reaction rates due to high reactant concentrations. innovareacademics.innih.gov For example, the synthesis of triarylmethanes from anilines and aldehydes has been successfully performed under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst, achieving excellent yields. nih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The N-alkylation of amines, a key reaction for synthesizing the target compound, has been effectively carried out in aqueous media. Direct N-alkylation of primary amines with alkyl halides can be achieved in excellent yields using sodium bicarbonate in water at elevated temperatures. researchgate.net Furthermore, secondary and tertiary amines can be synthesized from primary and secondary amines, respectively, in completely aqueous media using a bicatalytic system of aluminum powder with rhodium or ruthenium on charcoal. researchgate.net

| Reaction | Conditions | Yield | Advantage | Reference |

| N-alkylation of Aniline with Benzyl Bromide | NaHCO₃, Water, 80 °C, 1 h | 94% (Dibenzylaniline) | Avoids organic solvents, simple workup. | researchgate.net |

| Ullmann C-N Coupling | Copper powder catalyst, no organic solvent, 100 °C, 12 h | 99.1% (N-ethylaniline) | High yield, no need for strong base or additives. | google.com |

| Synthesis of Secondary Amines | Ru/C, Al powder, Water, Sealed tube, 120 °C | 90% | Utilizes water as the sole solvent. | researchgate.net |

Microwave-Assisted and Mechanochemical Synthesis

To improve energy efficiency, another core principle of green chemistry, alternative energy sources are explored. innovareacademics.in Microwave irradiation and mechanochemistry represent two such innovative approaches.

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. conicet.gov.ar This technique has been applied to the synthesis of various nitrogen-containing heterocycles and aniline derivatives. nih.govconicet.gov.ar A notable green method involves the microwave-assisted synthesis of anilines and phenols from aryl halides without the need for transition metals, ligands, or organic solvents. nih.gov In the context of synthesizing this compound, a microwave-assisted reductive amination or nucleophilic substitution could offer significant advantages in terms of speed and efficiency.

Mechanochemical synthesis , which involves inducing reactions in the solid state through grinding or milling, completely eliminates the need for solvents. mdpi.com This technique is gaining traction for its ability to produce various compounds, including anilines and their polymers. mdpi.comresearchgate.net The synthesis of phthalimides by grinding phthalic anhydride (B1165640) and aniline derivatives demonstrates the utility of this solvent-free method. rsc.org While sometimes requiring a small amount of liquid for liquid-assisted grinding, the environmental impact is significantly lower than that of bulk solvent use.

| Technique | Reaction Type | Key Advantages | Reference |

| Microwave-Assisted | Amination of aryl halides | Rapid, high-yielding, solvent-free, catalyst-free. | nih.gov |

| Microwave-Assisted | Cyclization to form quinolones from anilines | One-pot procedure, fast, clean. | conicet.gov.ar |

| Mechanochemistry | Reduction of nitroaromatics to anilines | Solvent-free, uses inexpensive reagents. | researchgate.net |

| Mechanochemistry | Polymerization of aniline | Avoids bulk solvents, produces nanomaterials. | mdpi.com |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures how efficiently reactant atoms are incorporated into the desired final product. acs.org Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of waste. mlsu.ac.inacs.org

In the synthesis of this compound, a reductive amination of 3-aminobenzaldehyde with ethylamine using H₂ and a catalyst would be highly atom-economical, producing only water as a byproduct. In contrast, using a stoichiometric reducing agent like sodium borohydride would have a lower atom economy. The traditional Béchamp process for producing aniline, for example, has a poor atom economy of only 35% due to the large amounts of iron oxide sludge produced. rsc.org Modern catalytic hydrogenations, however, have much higher atom economies. rsc.org

Waste minimization extends beyond atom economy to include the reduction of all waste streams, including solvents, reagents, and byproducts. theijes.comrsc.org Strategies such as recycling catalysts and reaction media are crucial. witpress.comrsc.org An electrochemical reductive amination protocol has been developed that employs a recoverable acetonitrile-water azeotrope as the reaction medium, significantly minimizing solvent waste through simple distillation and recovery. rsc.org Such a strategy could be adapted for the large-scale synthesis of the target aniline derivative.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The structure of this compound presents significant challenges in chemo- and regioselectivity. The molecule contains two different nucleophilic nitrogen centers: a primary aromatic amine (-NH₂) and a secondary aliphatic amine (-NH-). Additionally, the aromatic ring has vacant positions (ortho and para to the amino groups) that are susceptible to electrophilic attack.

Chemoselectivity: A primary challenge is the selective functionalization of one amine group in the presence of the other. For example, in an N-alkylation reaction to introduce the ethyl group onto a precursor like 3-(aminomethyl)aniline, the reaction must be controlled to prevent alkylation of the primary aniline nitrogen. Similarly, any reaction intended for the primary aniline nitrogen (e.g., acylation) must avoid the more nucleophilic secondary amine. The choice of catalyst and reaction conditions is critical. For instance, certain iridium catalysts have shown high selectivity in the cross-coupling of primary amines. acs.org

Regioselectivity: When performing reactions on the aromatic ring, such as electrophilic substitution, the directing effects of the existing substituents must be considered. Both the -NH₂ and the -CH₂NHC₂H₅ groups are activating, ortho-, para-directing groups. This makes it difficult to selectively functionalize one specific position on the ring without obtaining a mixture of products. Direct arylation of anilines, for example, often requires specific directing groups to control the position of substitution. researchgate.net Transition-metal-free protocols have been developed for the chemo- and regioselective coupling of azaallyl derivatives with vinyl bromides, highlighting that careful substrate and reagent choice can overcome selectivity issues. nih.gov Iron catalysis has also been shown to control the regioselectivity of aniline halogenation, demonstrating that Lewis acids can influence the outcome of such reactions. semanticscholar.org

Therefore, any synthetic route targeting this compound or its derivatives must be carefully designed to control both which functional group reacts (chemoselectivity) and where on the molecule that reaction occurs (regioselectivity).

Reaction Chemistry and Mechanistic Investigations of 3 Ethylamino Methyl Aniline

Amination Reactions Involving the Aniline (B41778) and Secondary Amine Functionalities

The nitrogen atoms in 3-((Ethylamino)methyl)aniline are nucleophilic and can undergo further amination reactions, such as alkylation or arylation. The relative reactivity of the primary versus the secondary amine can be influenced by reaction conditions.

Further alkylation can be achieved using alkyl halides. The secondary amine is generally more nucleophilic than the primary aniline due to the electron-withdrawing nature of the phenyl ring, suggesting that N-alkylation might preferentially occur at the secondary amine. However, under forcing conditions, quaternization of both amino groups is possible.

A modern and atom-economical method for N-alkylation is the "borrowing hydrogen" methodology. organic-chemistry.org This process involves the use of a catalyst, typically a ruthenium or iridium complex, to temporarily oxidize an alcohol to an aldehyde. The amine then condenses with the in-situ generated aldehyde to form an imine (or enamine), which is subsequently reduced by the catalyst using the "borrowed" hydrogen. organic-chemistry.org This method avoids the use of alkyl halides and often generates only water as a byproduct. organic-chemistry.org For this compound, this could be used to introduce a variety of substituents onto either nitrogen atom.

Table 1: Potential N-Alkylation Reactions

| Alkylating Agent | Amine Site | Potential Product | Methodology |

|---|---|---|---|

| Ethyl Iodide | Secondary Amine | 3-((Diethylamino)methyl)aniline | Classical Alkylation |

| Benzyl Bromide | Secondary Amine | 3-((N-Benzyl-N-ethylamino)methyl)aniline | Classical Alkylation |

| Ethanol (B145695) | Primary Amine | 3-((Ethylamino)methyl)-N-ethylaniline | Borrowing Hydrogen |

Derivatization Strategies of this compound

Acylation: The amine functionalities of this compound readily react with acylating agents like acid chlorides or anhydrides to form amides. The primary aniline group can be selectively acylated under mild conditions. For instance, reaction with acetic anhydride (B1165640) can yield N-(3-((ethylamino)methyl)phenyl)acetamide. libretexts.org This reaction often proceeds by nucleophilic attack of the amine on the carbonyl carbon of the anhydride. pearson.comyoutube.com Protecting the more reactive primary amine as an acetamide (B32628) can be a useful strategy to direct subsequent reactions to other parts of the molecule. libretexts.org Under more stringent conditions, or with a molar excess of the acylating agent, di-acylation at both the primary and secondary amines is possible, yielding N-(3-((N-ethylacetamido)methyl)phenyl)acetamide.

Sulfonation: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two amino groups, which are ortho-, para-directing. Sulfonation, typically using concentrated sulfuric acid or a milder sulfonating agent, is expected to occur on the benzene (B151609) ring. google.com The position of substitution will be directed by the existing groups. The primary amino group (-NH₂) and the ethylaminomethyl group (-CH₂NHEt) are both activating and ortho-, para-directing. The incoming sulfonyl group would likely be directed to the positions ortho or para to the primary amino group (positions 2, 4, and 6). Steric hindrance from the meta-substituted ethylaminomethyl group might influence the regioselectivity, potentially favoring substitution at the less hindered para-position (position 4) or the ortho-position 6. For example, sulfonation of many aniline derivatives preferentially yields the para-substituted product. google.com

Table 2: Hypothetical Acylation and Sulfonation Products

| Reagent | Reaction Type | Major Product |

|---|---|---|

| Acetic Anhydride (1 eq.) | Acylation | N-(3-((Ethylamino)methyl)phenyl)acetamide |

| Benzoyl Chloride (2 eq.) | Acylation | N-(3-((N-Ethylbenzamido)methyl)phenyl)benzamide |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krd The secondary amine does not participate in this reaction. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. researchgate.net

For example, reacting this compound with benzaldehyde (B42025) in a suitable solvent like ethanol would yield the corresponding Schiff base, (E)-N-benzylidene-3-((ethylamino)methyl)aniline. edu.krd These reactions are often reversible.

Table 3: Schiff Base Formation with Various Carbonyls

| Carbonyl Compound | Resulting Schiff Base (Imine) |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-((ethylamino)methyl)aniline |

| Acetone | N-(propan-2-ylidene)-3-((ethylamino)methyl)aniline |

The presence of two nucleophilic nitrogen atoms in a 1,4-relationship to the benzylic carbon makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Reaction with bifunctional electrophiles can lead to the formation of cyclic structures.

For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a β-keto ester could potentially lead to the formation of a diazepine (B8756704) or other seven-membered heterocyclic ring system, although such reactions can be complex. A more predictable cyclization might involve a multi-step process. For example, acylation of the primary amine followed by an intramolecular reaction could be a viable strategy. Three-component reactions involving the aniline, an amino alcohol, and a ketone have been shown to produce bicyclic γ-lactams, highlighting a potential pathway for complex heterocycle synthesis. nih.gov The cyclization of tertiary anilines containing a vinyl group is another known method for forming heterocycles like oxazonines through a [1,n]-H transfer mechanism. nih.gov

Oxidation and Reduction Pathways of this compound

Oxidation: The amine groups and the electron-rich aromatic ring are susceptible to oxidation. The anodic oxidation of N-alkylanilines is known to produce various coupled products, such as substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling), through cation radical intermediates. acs.org The specific products formed depend on factors like the solvent, pH, and the steric bulk of the alkyl groups. acs.org Chemical oxidation, for instance with peroxomonophosphoric acid, can lead to N-oxidation. acs.org Stronger oxidizing agents can lead to the formation of colored polymeric materials (polyaniline-like structures) or even quinones after hydrolysis of intermediate species. acs.org

Reduction: The compound this compound is already in a reduced form. However, considering a related nitro-precursor, such as 3-((ethylamino)methyl)-4-nitroaniline or 2-nitro-5-((ethylamino)methyl)aniline, is useful to understand potential synthetic pathways to related diamines. The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ over Pd/C) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin/iron in acidic media. nih.govnih.govresearchgate.net For example, the catalytic reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) is a well-established process. nih.govnih.gov Applying this to a hypothetical nitro-derivative of our title compound would yield the corresponding phenylenediamine derivative.

Mechanistic Studies of Reactions Involving this compound

Direct mechanistic studies on this compound are not widely reported; however, the mechanisms of its characteristic reactions can be inferred from extensive studies on simpler anilines and secondary amines.

Acylation: The mechanism of acylation with an acid anhydride involves a nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The departure of a carboxylate anion (a good leaving group) and subsequent deprotonation of the nitrogen by a weak base (like another amine molecule or the departed carboxylate) yields the final amide product. pearson.comreddit.com

Schiff Base Formation: This reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and formation of a carbon-nitrogen double bond results in the final imine product.

Electrophilic Sulfonation: This is a classic electrophilic aromatic substitution (SEAr) reaction. In concentrated sulfuric acid, the electrophile is believed to be SO₃ or protonated SO₃. The π-electrons of the activated benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like HSO₄⁻) then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the sulfonic acid product.

Oxidation: Anodic oxidation of N-alkylanilines typically proceeds through the formation of a cation radical via a one-electron transfer. This radical can then couple with another radical or a neutral molecule at various positions (head-to-tail or tail-to-tail), leading to dimers like diphenylamines and benzidines, which can be further oxidized. acs.org

Elucidation of Reaction Intermediates

The identification and characterization of transient species are fundamental to understanding reaction mechanisms. For a molecule like this compound, several types of intermediates can be postulated depending on the reaction conditions.

In electrophilic aromatic substitution reactions, the primary amino group is a strong activating, ortho-, para-director. Attack of an electrophile (E+) on the aromatic ring would proceed through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the benzene ring and, importantly, onto the nitrogen atom of the amino group, which can be represented by the following resonance structures:

Figure 1: Postulated resonance structures of the arenium ion intermediate in the electrophilic substitution of this compound at the para-position to the amino group.

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy have been successfully employed to observe intermediates in aniline reactions, like the formation of dimers during aniline oxidation. rsc.orgresearchgate.net For this compound, similar techniques could potentially identify the formation of such arenium ions or other transient species.

In reactions involving the secondary amine, such as N-alkylation, the initial step is the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon. This leads to the formation of a quaternary ammonium (B1175870) salt as an intermediate. youtube.com Subsequent deprotonation would yield the final product. The stability and reactivity of this ammonium salt would be a key factor in the reaction kinetics.

Radical reactions, which are common for anilines, would involve the formation of anilino radicals. ias.ac.innih.gov These nitrogen-centered radicals can be generated through hydrogen abstraction from the amino group by other radical species. nih.gov The resulting anilino radical is stabilized by resonance with the aromatic ring. For this compound, two distinct radical species could be formed: one at the primary aromatic amine and another at the secondary aliphatic amine. The relative stability of these radicals would dictate the preferred reaction pathway.

Table 1: Postulated Reaction Intermediates for this compound

| Reaction Type | Intermediate Species | Key Features |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation |

| N-Alkylation (at secondary amine) | Quaternary Ammonium Salt | Positively charged nitrogen |

| Radical Reaction | Anilino Radical | Resonance-stabilized nitrogen-centered radical |

| Oxidation | Cation Radical | Delocalized positive charge and unpaired electron |

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this compound is not available, we can infer its likely behavior from studies on related anilines.

Kinetic studies on the oxidation of meta-substituted anilines have shown that the reaction rates are influenced by the electronic properties of the substituents. nist.gov The ethylaminomethyl group at the meta position of this compound is expected to have an electron-donating effect, which would likely increase the rate of electrophilic aromatic substitution compared to unsubstituted aniline.

Thermodynamic data, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), provide insight into the stability of reactants, intermediates, and products. For the related compound N-ethyl-3-methylaniline, some thermodynamic data is available in the NIST Chemistry WebBook. nist.gov Theoretical calculations using computational methods like Density Functional Theory (DFT) could provide estimates for the thermodynamic properties of this compound and its reaction intermediates. Such calculations have been used to determine the heats of formation for various species in the reaction of aniline with methyl radicals. nih.govacs.org

The activation energy (Ea) is a critical kinetic parameter that determines the temperature sensitivity of a reaction. In the oxidative coupling of aniline with promethazine, the activation energy was determined to be 9.3369 kJ/mol. acs.org For reactions involving this compound, the activation energies would be expected to vary depending on the specific transformation. For instance, the N-alkylation of the secondary amine would likely have a different activation energy than an electrophilic substitution on the aromatic ring.

Table 2: Estimated Influence of Substituents on Kinetic and Thermodynamic Parameters

| Parameter | Influence of -CH2NHCH2CH3 at meta-position | Rationale |

| Rate of Electrophilic Aromatic Substitution | Increase | Electron-donating nature of the substituent activates the ring. |

| Basicity of Aromatic Amine | Slight Increase | Electron-donating effect increases electron density on the nitrogen. |

| Basicity of Aliphatic Amine | Significant | Alkyl groups are electron-donating, increasing basicity. |

| Stability of Anilino Radical | Moderate Stabilization | Resonance with the aromatic ring. |

Radical and Ionic Pathways in C-N Bond Formation

The formation of carbon-nitrogen bonds is a fundamental process in organic chemistry, and it can proceed through either radical or ionic mechanisms. Both pathways are plausible for a molecule like this compound.

Ionic Pathways:

The most common ionic pathway for C-N bond formation is nucleophilic substitution, where an amine acts as a nucleophile. wikipedia.org In the case of this compound, the secondary amine is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides to form a new C-N bond. youtube.commasterorganicchemistry.com The primary aromatic amine is less nucleophilic due to the delocalization of the lone pair into the benzene ring, but it can still undergo reactions under appropriate conditions, such as in the formation of azo dyes. libretexts.org

Another ionic pathway is reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent to form a new C-N bond. The secondary amine of this compound could react with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding tertiary amine.

Radical Pathways:

Radical-based C-N bond formation has gained significant attention as a powerful tool in organic synthesis. ias.ac.in For anilines, these reactions often proceed via the formation of an anilino radical. nih.gov This radical can then couple with a carbon-centered radical to form a C-N bond. The carbonate radical, for example, has been shown to react with substituted anilines to form anilino radicals. ias.ac.in

The reaction of aniline with methyl radicals has been studied theoretically, revealing multiple pathways including hydrogen abstraction to form an anilino radical and addition to the aromatic ring. nih.govacs.org It is conceivable that this compound could undergo similar radical reactions. The presence of two amine groups offers the possibility of forming different radical intermediates, leading to a complex mixture of products if not controlled. The selectivity of radical reactions would depend on the relative stability of the possible radical intermediates and the reaction conditions.

Theoretical and Computational Chemistry Studies on 3 Ethylamino Methyl Aniline

Quantum Chemical Calculations (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govthaiscience.inforesearchgate.net Methods like B3LYP or M06-2X, paired with appropriate basis sets such as 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate a wide array of properties. nih.govmdpi.com For 3-((Ethylamino)methyl)aniline, DFT calculations would provide fundamental insights into its stability, electronic distribution, and reactivity.

The presence of several rotatable single bonds (specifically the C-N and C-C bonds in the ethylaminomethyl side chain) endows this compound with significant conformational flexibility. A conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each point to construct a potential energy surface. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states connecting them.

These calculations would reveal the relative energies of different conformers, allowing for the determination of the most populated conformer at a given temperature. Factors such as intramolecular hydrogen bonding and steric hindrance between the side chain and the aromatic ring would be the primary determinants of the conformational preferences.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data to illustrate the expected results from a DFT-based conformational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| Conf-2 (Local Minimum) | 65° (gauche) | 1.15 | 14.1 |

| Conf-3 (Local Minimum) | -65° (gauche) | 1.25 | 10.6 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). thaiscience.inforesearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atoms, which are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring's anti-bonding π-system. The presence of two electron-donating groups (amino and ethylamino) would raise the HOMO energy, making the molecule a relatively good electron donor.

Table 2: Hypothetical Frontier Orbital Energies for this compound Compared to Aniline This table presents plausible FMO data to demonstrate the electronic effects of the substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline (for comparison) | -5.15 | -0.12 | 5.03 |

| This compound | -4.89 | -0.05 | 4.84 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.net

In the MEP map of this compound, the most negative regions would be centered on the lone pairs of the two nitrogen atoms, making them the primary sites for protonation and electrophilic attack. The π-electron cloud of the benzene (B151609) ring would also exhibit negative potential, particularly at the ortho and para positions relative to the activating amino group. The hydrogen atoms bonded to the nitrogen atoms would represent the most positive potential, indicating their susceptibility to act as hydrogen bond donors. researchgate.net

Molecular Dynamics Simulations to Model Behavior and Interactions

While quantum chemical calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. nih.govdaneshyari.com MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into dynamic processes and intermolecular interactions. arxiv.org

An MD simulation of this compound in an aqueous solution would reveal detailed information about its solvation shell. By analyzing radial distribution functions, one could determine the average distance and coordination number of water molecules around the solute's functional groups. A key focus would be the hydrogen bonding interactions between the primary and secondary amine groups of the molecule (acting as both donors and acceptors) and the surrounding water molecules, which governs its solubility and behavior in biological systems. bohrium.com

Computational Insights into Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway. mdpi.com By identifying and calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. nih.govmdpi.com The height of the energy barrier at the transition state determines the reaction rate.

For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution or reactions involving the amine functionalities. For instance, the mechanism of its reaction with an OH radical, a key process in atmospheric chemistry, could be modeled. mdpi.comresearchgate.net Such a study would determine whether the reaction proceeds via hydrogen abstraction from one of the N-H bonds or the CH2 group, or through the addition of the radical to the aromatic ring. mdpi.com The calculated activation energies for each pathway would identify the most favorable reaction channel.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the computational results and allows for the interpretation of experimental findings.

Vibrational Spectra: The vibrational frequencies calculated using DFT can be directly compared to experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, scaling factors can be applied to achieve excellent agreement, aiding in the assignment of spectral bands to specific molecular motions. bohrium.commdpi.com

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption peaks observed in UV-visible spectroscopy.

Electrochemical Properties: Theoretical methods can predict redox potentials. For example, studies on aniline derivatives have shown a strong linear correlation between the calculated Gibbs free energies of the one-electron transfer reaction and experimentally measured oxidation potentials. researchgate.net This allows for the prediction of how substituents will affect the electrochemical properties of the molecule.

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table provides a hypothetical comparison to show how theoretical data is correlated with experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Aniline) | 3595 | 3469 | 3465 |

| N-H Stretch (Ethylamino) | 3510 | 3387 | 3385 |

| C=C Aromatic Stretch | 1655 | 1597 | 1600 |

| C-N Stretch | 1320 | 1274 | 1278 |

Applications of 3 Ethylamino Methyl Aniline in Advanced Chemical Synthesis

As a Versatile Building Block in Complex Organic Molecule Construction

The bifunctional nature of 3-((Ethylamino)methyl)aniline, possessing both a nucleophilic primary aniline (B41778) group and a secondary ethylamino group, allows it to serve as a foundational unit in the synthesis of a wide array of complex organic structures.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of two distinct amine functionalities within one molecule positions this compound as an ideal precursor for the synthesis of diverse nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. organic-chemistry.org The primary aniline amine can readily participate in reactions such as the Fischer indole (B1671886) synthesis, where condensation with a ketone or aldehyde under acidic conditions leads to the formation of indole rings. rsc.orgnih.gov Furthermore, the compound can be utilized in multicomponent reactions to construct complex heterocyclic frameworks in a single step. mdpi.com For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines or other fused heterocyclic systems. Dehydrative cyclization reactions, catalyzed by reagents like rhenium oxides, provide another powerful route to heterocycles by activating alcohol-containing substrates to react with the amine functionalities of the aniline derivative. organic-chemistry.org

| Reaction Type | Reactant(s) | Potential Heterocyclic Product | Role of this compound |

| Fischer Indole Synthesis | Ketones, Aldehydes | Indole derivatives | Aniline group acts as the key nucleophile. rsc.orgnih.gov |

| Knoevenagel Condensation/Cyclization | Aldehydes, Active Methylene (B1212753) Compounds | Dihydropyridines, Fused Pyridines | Aniline group participates in initial condensation and subsequent ring closure. rsc.orgnih.gov |

| Pictet-Spengler Reaction | Aldehydes, Ketones | Tetrahydroisoquinolines | The aniline can be modified to an aminoethyl group to facilitate this cyclization. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Pyrrole (B145914) derivatives | Primary amine reacts to form the pyrrole ring. mdpi.com |

| Multi-component Reactions | Isocyanides, Aldehydes, Carboxylic acids | Fused Imidazoles, Quinazolines | Serves as the amine component, incorporating its structure into the final product. mdpi.comorganic-chemistry.org |

Role in the Preparation of Polyamines and Diamine Derivatives

Polyamines are a critical class of organic compounds involved in numerous biological processes and industrial applications, including as building blocks for polymers and as chelating agents. nih.govnih.gov this compound serves as a valuable starting point for synthesizing more complex polyamines and diamine derivatives. The secondary ethylamino group and the primary aniline group can undergo N-alkylation reactions to introduce additional aminoalkyl chains. google.com Methods such as the Michael addition, involving the reaction of the amine groups with α,β-unsaturated carbonyl compounds like acrylonitrile, can be employed to extend the carbon backbone and introduce precursor functionalities for further amine groups after reduction. nih.gov Furthermore, established techniques like the Buchwald-Hartwig amination can be used to couple the aniline nitrogen with aryl halides, creating triamine structures. lookchem.com This allows for the controlled, stepwise construction of linear or branched polyamines with defined structures, which are of interest in materials science and medicinal chemistry. nih.govgoogle.com

Precursor for Advanced Fluorescent Probes and Chemical Sensors (Methodological Aspects)

The development of fluorescent probes and chemical sensors is a rapidly growing field, with applications in biological imaging, environmental monitoring, and medical diagnostics. nih.gov The aniline scaffold is a common component of many fluorophores. This compound can be incorporated into such systems, where the aniline nitrogen can act as an electron-donating group within a donor-π-acceptor (D-π-A) framework, a common design for fluorescent molecules. rsc.orgresearchgate.net

Methodologically, the synthesis of probes using this precursor can follow several routes. The primary amine of the aniline can be used to form an imine or an amide bond, covalently linking it to a known fluorophore system, such as a coumarin, rhodamine, or naphthalimide. researchgate.netrsc.org This process can transform a non-fluorescent or weakly fluorescent molecule into a highly emissive one upon binding to a target analyte, a mechanism known as "off-on" sensing. Alternatively, the entire this compound moiety can serve as the core building block for a new fluorescent system. For instance, condensation reactions with aldehydes can lead to the formation of Schiff base derivatives that may exhibit unique photophysical properties and sensitivity to specific ions or molecules. google.com The ethylamino group provides an additional site for modification, allowing for the attachment of receptor units for specific analytes, thereby creating a selective sensor. nih.govgoogle.com

Utilization in Ligand Design and Coordination Chemistry

The presence of two nitrogen donor atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. The ability of its derivatives to form stable complexes with a variety of metal ions is foundational to its application in catalysis and materials science.

Exploration of Chelating Properties

This compound functions as a bidentate N,N'-donor ligand. The primary aniline nitrogen and the secondary ethylamino nitrogen are positioned to coordinate with a single metal center, forming a thermodynamically stable six-membered chelate ring. Schiff bases formed from the condensation of the primary aniline amine with carbonyl compounds are particularly effective and versatile ligands, capable of forming stable coordination complexes with a wide range of metal ions. researchgate.netresearchgate.net The stability and geometry of the resulting metal complex are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. The flexible ethylamino side chain allows the ligand to adapt to the preferred coordination geometry of the metal, which can range from square planar for Pd(II) or Pt(II) to octahedral for Co(II) or Ni(II). mdpi.comresearchgate.net This chelating ability is crucial for applications in catalysis, where the ligand stabilizes the metal center and modulates its reactivity.

Synthesis of Metal Complexes for Catalytic Research

The stable chelation provided by this compound and its derivatives makes them highly suitable for developing homogeneous catalysts. Metal complexes involving this ligand can be synthesized for a variety of catalytic applications. For instance, palladium complexes bearing analogous aniline-based ligands have shown efficacy in cross-coupling reactions, which are fundamental transformations in organic synthesis. lookchem.com Iridium(I) and Ruthenium(II) complexes featuring N-heterocyclic carbene (NHC) ligands alongside amine functionalities have been investigated for processes like N-alkylation and transfer hydrogenation. csic.esresearchgate.net The electronic properties of the this compound ligand can be fine-tuned by introducing substituents on the aromatic ring, thereby influencing the catalytic activity and selectivity of the metal center.

| Metal Center | Potential Ligand Form | Coordination Geometry | Potential Catalytic Application |

| Palladium (Pd) | Bidentate N,N' chelate | Square Planar | Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) lookchem.com |

| Rhodium (Rh) | Bidentate N,N' chelate | Square Planar / Octahedral | Hydroformylation, Hydrogenation mdpi.com |

| Iridium (Ir) | Bidentate N,N' chelate | Square Planar / Octahedral | N-alkylation of amines with alcohols, Transfer Hydrogenation csic.es |

| Ruthenium (Ru) | Bidentate N,N' chelate | Octahedral | Hydrogenation, C-H activation researchgate.net |

| Cobalt (Co) | Schiff base derivative | Octahedral / Tetrahedral | Oxidation reactions, C-H functionalization mdpi.com |

| Copper (Cu) | Schiff base derivative | Square Planar / Tetrahedral | Atom Transfer Radical Polymerization (ATRP), Click Chemistry mdpi.com |

Role in Materials Science and Polymer Chemistry

The presence of both a polymerizable aniline moiety and a reactive ethylamino group on the same molecule makes this compound a versatile building block for the synthesis of functional polymers. These polymers can find applications in diverse areas, from conductive coatings to biomedical devices.

This compound can be incorporated into polymeric chains through the polymerization of its aniline group. Both chemical and electrochemical oxidation methods, commonly employed for aniline and its derivatives, are applicable for the polymerization of this monomer. google.compsu.edu The resulting polymer, poly(this compound), would possess a unique structure with pendant ethylaminomethyl groups along the polyaniline backbone.

The polymerization of aniline derivatives is known to be sensitive to the nature and position of substituents on the aromatic ring. ysu.amresearchgate.netnih.gov The ethylaminomethyl group at the meta-position of this compound is expected to influence the polymerization process and the final properties of the polymer. A substituent in the meta-position can sometimes reduce the rate of oxidation during polymerization compared to unsubstituted aniline. nih.gov

The presence of the flexible and basic ethylaminomethyl side chain can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline. ysu.ammdpi.com This improved processability allows for easier fabrication of films and coatings. However, the steric hindrance introduced by the side group may lead to a decrease in the planarity of the polymer chain, which could, in turn, affect its electrical conductivity. ysu.amnih.govresearchgate.net

Furthermore, this compound can be used as a comonomer in copolymerization reactions with aniline or other aniline derivatives. researchgate.netresearchgate.netrroij.com This approach allows for the fine-tuning of the properties of the resulting copolymer by varying the comonomer ratio. For instance, incorporating this compound into a polyaniline chain could introduce functionalities that improve adhesion, biocompatibility, or subsequent chemical modification. The synthesis of copolymers of aniline with derivatives bearing amine side chains has been shown to yield materials with stable electrochemical activity at neutral pH, which is a significant advantage for applications such as biosensors. uba.ar

| Property | Expected Influence of the 3-((Ethylamino)methyl) Group | Rationale |

| Solubility | Increased | The flexible, polar side chain disrupts inter-chain packing and improves interaction with solvents. ysu.ammdpi.com |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques. |

| Electrical Conductivity | Potentially Decreased | Steric hindrance from the side group may reduce the planarity of the polymer backbone, affecting charge transport. ysu.amnih.govresearchgate.net |

| Functionalization | Enhanced | The secondary amine in the side chain provides a site for further chemical modifications. |

| pH-dependent Electroactivity | Potentially Broader Range | The basic side chain could act as an internal dopant, maintaining conductivity at higher pH values. uba.ar |

This table presents expected trends based on literature for similarly substituted polyanilines, as direct experimental data for poly(this compound) is not widely available.

Polyaniline and its derivatives are renowned for their electrical conductivity, making them a cornerstone of the field of conducting polymers. psu.eduresearchgate.net By analogy, polymers derived from this compound are expected to exhibit conductive properties, positioning them as valuable materials for various electronic applications. The conductivity of polyaniline arises from the delocalization of electrons along its conjugated backbone, a state that is typically achieved through doping with acids. psu.edu

The ethylaminomethyl substituent in poly(this compound) could play a dual role in the conductivity of the material. While the steric bulk may slightly reduce the intrinsic conductivity as mentioned earlier, the basic nature of the ethylamino group could facilitate a "self-doping" mechanism. In this process, the pendant amine group can protonate, introducing a counter-ion to the polymer backbone without the need for an external acid dopant, potentially leading to a material that is conductive over a wider pH range. uba.ar

The development of advanced materials from this compound extends beyond simple homopolymers. The pendant amine groups serve as reactive handles for cross-linking, grafting, or the immobilization of other functional molecules, such as enzymes or metal nanoparticles. This opens up possibilities for creating hybrid materials with tailored properties for applications in catalysis, sensing, and energy storage.

The general approach to synthesizing conductive polyaniline derivatives involves either chemical or electrochemical oxidation of the corresponding monomer. google.compsu.edu For instance, chemical polymerization is often carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. researchgate.net Electrochemical polymerization offers the advantage of depositing the polymer film directly onto an electrode surface with precise control over thickness and morphology. researchgate.netacs.org

| Polymerization Method | Typical Conditions for Aniline Derivatives | Expected Outcome for this compound |

| Chemical Oxidative Polymerization | Monomer in acidic solution (e.g., HCl), Oxidant (e.g., (NH₄)₂S₂O₈), Low temperature. researchgate.net | Formation of poly(this compound) powder or dispersion. |

| Electrochemical Polymerization | Monomer in an electrolyte solution (e.g., H₂SO₄), Potential cycling or potentiostatic deposition on a working electrode. psu.eduacs.org | A conductive film of poly(this compound) deposited on the electrode. |

This table outlines general synthesis conditions based on established methods for polyaniline and its derivatives.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Ethylamino Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-((Ethylamino)methyl)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear as complex multiplets in the downfield region (approximately 6.5-7.2 ppm) due to their distinct electronic environments and spin-spin coupling. chegg.com The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom are expected to resonate at a specific chemical shift, typically deshielded by both groups. libretexts.org The ethyl group protons would present as a quartet for the methylene group (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl group (-CH₃). The N-H proton of the secondary amine often appears as a broad signal whose chemical shift can be influenced by solvent, concentration, and temperature. jove.comhw.ac.uk

The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring will show distinct signals in the aromatic region (around 110-150 ppm). The benzylic methylene carbon and the carbons of the ethyl group will appear in the aliphatic region, with their specific shifts influenced by the electronegativity of the attached nitrogen atom. libretexts.orgjove.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.2 (m) | 113 - 148 |

| Ar-C -NH₂ | - | ~148 |

| Ar-C -CH₂ | - | ~140 |

| Ar-C H | 6.5 - 7.2 | 113 - 118 |

| -C H₂-NH- | ~3.7 (s) | ~54 |

| -NH-C H₂-CH₃ | ~2.6 (q) | ~44 |

| -CH₂-C H₃ | ~1.1 (t) | ~15 |

| -NH - (amine) | 0.5 - 5.0 (br s) | - |

| Ar-NH ₂ (aniline) | 3.5 - 4.5 (br s) | - |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons of the ethyl group (the -CH₂- quartet and the -CH₃ triplet) and correlations between the coupled protons on the aromatic ring. This helps to trace the proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage between the benzylic carbon and the aromatic ring would yield a resonance-stabilized tropylium-like cation or a fragment corresponding to the ethylaminomethyl moiety.

Loss of small neutral molecules: Fragmentation may also proceed through the loss of neutral species like an ethyl group or parts of the aminomethyl side chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₁₁N₂]⁺ | Loss of methyl radical (•CH₃) |

| 121 | [C₇H₉N₂]⁺ | Loss of ethyl radical (•C₂H₅) |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

GC-MS and LC-MS Method Development for Detection and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection and quantification of this compound in various matrices. d-nb.info

GC-MS: This technique is suitable for volatile and thermally stable compounds. sincerechemical.comgoogle.com A typical GC-MS method would involve using a non-polar or medium-polarity capillary column (e.g., DB-5MS) to separate the analyte from the sample matrix. google.com The separated compound then enters the mass spectrometer for detection. Derivatization may sometimes be employed to improve volatility and chromatographic performance. nih.gov Method development would focus on optimizing the oven temperature program, injector temperature, and carrier gas flow rate to achieve good peak shape and resolution. d-nb.info

LC-MS/MS: LC-MS is highly versatile and suitable for a broader range of compounds, including those that are less volatile or thermally labile. nih.govnih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is commonly used for separating aromatic amines. sielc.commdpi.com The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine and the primary aniline (B41778) amine. pressbooks.pub Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. docbrown.info

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the methylene and methyl groups. pressbooks.pub

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as one or more bands in the 1450-1600 cm⁻¹ region. youtube.com

N-H Bend: The N-H bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines will appear in the fingerprint region, typically between 1020-1350 cm⁻¹. docbrown.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to show characteristic absorption bands in the UV region due to the π → π* transitions of the aniline aromatic ring. nist.gov The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. ajrsp.com Aromatic amines typically display a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-300 nm. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethylaminomethyl side chain relative to the aromatic ring.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the N-H groups) and other non-covalent interactions like π-π stacking, which govern the solid-state structure. researchgate.net

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and making a preliminary assessment of purity. rsc.orgrsc.org For an amine, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is adjusted to achieve good separation, and spots can be visualized under UV light or with a staining agent like cinnamaldehyde, which reacts with aromatic amines. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate quantitative purity analysis. As mentioned in the LC-MS section, a reversed-phase method on a C18 column with a UV detector is standard. sielc.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The specificity of the method can be confirmed by ensuring that the peak for the main compound is pure and does not overlap with other substances, which can be verified using a photodiode array (PDA) detector or by analyzing the sample at different wavelengths. nih.gov

Gas Chromatography (GC): For purity assessment, GC with a Flame Ionization Detector (FID) can also be used. The principles are similar to GC-MS, but FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Cinnamaldehyde |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol (B129727) |

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters, including the stationary phase, mobile phase composition, pH, and detector settings.

A typical approach for the analysis of aromatic amines involves the use of a C18 or C8 stationary phase, which provides a hydrophobic surface for the retention of the analyte. The mobile phase commonly consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is essential for controlling the pH and ensuring the consistent ionization state of the amine, which in turn affects its retention and peak shape. For basic compounds like this compound, a slightly acidic mobile phase (pH 3-4) is often employed to promote the protonation of the amine group, leading to improved peak symmetry and retention on the reversed-phase column.

Gradient elution, where the proportion of the organic modifier is increased over time, is frequently necessary to achieve a good separation of the main compound from its potential impurities, which may have a wide range of polarities. The selection of the detection wavelength is guided by the UV-Vis spectrum of this compound, with detection typically performed at a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity.

Detailed Research Findings:

While specific validated methods for this compound are not extensively published, methodologies for similar substituted anilines and benzylamines provide a strong foundation for method development. Research on related compounds indicates that a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) or formate (B1220265) buffer at a pH around 3.5 provides good chromatographic performance. The use of a gradient elution allows for the separation of closely related substances, such as positional isomers or byproducts from synthesis.

The following interactive data table presents a hypothetical, yet representative, set of optimized HPLC conditions and expected performance characteristics for the analysis of this compound.

Interactive Data Table: Optimized HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | ~ 8.5 min |

| Theoretical Plates | > 5000 |

| Tailing Factor | < 1.5 |

Gas Chromatography (GC) Optimization

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. For aromatic amines like this compound, GC analysis can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential adsorption on the column. Optimization of the GC method involves careful selection of the capillary column, temperature program, and inlet conditions.

The choice of the stationary phase is critical. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), often provides a good balance of interactions for the separation of aromatic amines. To mitigate the issues of peak tailing, derivatization of the amine groups with a suitable agent, such as a silylating or acylating reagent, can be employed to reduce their polarity and improve their chromatographic behavior. However, direct analysis without derivatization is often preferred for simplicity and to avoid potential side reactions. This can be achieved by using specialized columns designed for the analysis of basic compounds or by using a deactivated inlet liner.

The temperature program is another key parameter to optimize. A programmed temperature ramp allows for the separation of compounds with a range of boiling points. The initial temperature is typically set below the boiling point of the solvent, and the temperature is then increased at a controlled rate to elute the analytes of interest. The final temperature and hold time are chosen to ensure that all components are eluted from the column.

Detailed Research Findings:

The analysis of aromatic amines by GC has been widely reported. For compounds similar in structure to this compound, GC methods often utilize a capillary column with a DB-5 or equivalent stationary phase. A split/splitless inlet is commonly used, with splitless injection being preferred for trace analysis to maximize sensitivity. The use of a flame ionization detector (FID) is common for quantitative analysis due to its robustness and linear response over a wide concentration range. For identification purposes, a mass spectrometer (MS) detector provides valuable structural information.

The following interactive data table outlines a plausible set of optimized GC conditions for the analysis of this compound.

Interactive Data Table: Optimized GC Method Parameters for this compound

| Parameter | Value |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | ~ 12.7 min |

| Peak Asymmetry | 0.9 - 1.4 |

Environmental Chemical Research Pertaining to 3 Ethylamino Methyl Aniline

Methodologies for Detection and Fate Modeling in Environmental Systems

The detection of trace levels of organic contaminants in complex environmental matrices requires sensitive and selective analytical methods. Furthermore, environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment.

Detection Methodologies: The analysis of aniline (B41778) and its derivatives in environmental samples such as water, soil, and sediment is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For aniline derivatives, derivatization may sometimes be employed to improve their volatility and chromatographic behavior.